molecular formula C20H19N3O3S B15107767 Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B15107767
M. Wt: 381.4 g/mol
InChI Key: MFNQPKHTZVDQTI-UHFFFAOYSA-N
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Description

The target compound, Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, is a fused heterocyclic molecule with a pyrimido[1,2-a]benzimidazole core. Key structural features include:

  • Position 2: A hydroxyl (-OH) group, enhancing polarity and hydrogen-bonding capacity.
  • Ethyl carboxylate at position 3, balancing solubility and membrane permeability.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O3S/c1-3-26-19(25)16-17(12-8-10-13(27-2)11-9-12)23-15-7-5-4-6-14(15)21-20(23)22-18(16)24/h4-11,16-17H,3H2,1-2H3,(H,21,22,24)

InChI Key

MFNQPKHTZVDQTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate Schiff base This intermediate is then cyclized with an appropriate β-keto ester under acidic or basic conditions to form the pyrimido[1,2-a]benzimidazole core

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), halides, amines

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately resulting in cell death or inhibition of viral replication.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Substituents (Position 2/4) Molecular Weight logP Key Features Reference
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2-Me, 4-(trimethoxyphenyl) 423.47 4.17 High logP; methoxy groups enhance electron density
Ethyl (4R)-4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2-Me, 4-(diethylaminophenyl) ~450 (est.) ~3.5 (est.) Amino group improves solubility; stereospecific (4R) configuration
2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2-Me, 4-(trimethoxyphenyl) ~460 (est.) ~3.8 (est.) 2-methoxyethyl ester increases hydrophilicity
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 2-CF₃, 4-nitrophenyl ~450 (est.) >4.5 Nitro and CF₃ groups increase lipophilicity and electron withdrawal
Target Compound 2-OH, 4-(methylsulfanyl)phenyl ~435 (est.) ~3.5 (est.) OH enhances solubility; SMe balances lipophilicity N/A
Key Observations:
  • Lipophilicity (logP) : The target compound’s logP (~3.5) is lower than analogs with trimethoxyphenyl (logP 4.17) or trifluoromethyl groups (logP >4.5), suggesting improved aqueous solubility due to the hydroxyl group .
  • Electronic Effects : The 4-(methylsulfanyl)phenyl group provides moderate electron donation, contrasting with the electron-withdrawing nitro () or electron-donating methoxy () groups.

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